molecular formula C19H17N3O2 B14945253 3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one

3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one

Cat. No.: B14945253
M. Wt: 319.4 g/mol
InChI Key: AWNKXPVGTYZJGB-UHFFFAOYSA-N
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Description

3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-amino-1-(4-ethoxyphenyl)-5H-pyrido[3,2-b]indol-2-one

InChI

InChI=1S/C19H17N3O2/c1-2-24-13-9-7-12(8-10-13)22-18-14-5-3-4-6-16(14)21-17(18)11-15(20)19(22)23/h3-11,21H,2,20H2,1H3

InChI Key

AWNKXPVGTYZJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=C(C2=O)N)NC4=CC=CC=C43

Origin of Product

United States

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